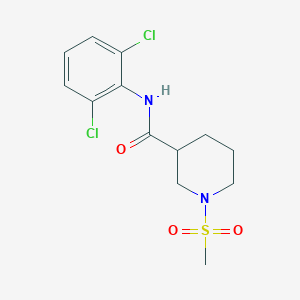![molecular formula C15H15Cl2N3O2S B4366964 N-(2,6-dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4366964.png)
N-(2,6-dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide, commonly known as DPA, is a chemical compound that has shown potential in various scientific research applications. DPA is a thioacetamide derivative that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of DPA is not fully understood. However, studies have suggested that DPA may exert its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. Additionally, DPA may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of the immune response. Furthermore, DPA may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that DPA may have various biochemical and physiological effects. DPA has been shown to inhibit the growth of various fungal strains by disrupting the synthesis of ergosterol. Additionally, DPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, DPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its high potency and selectivity. Additionally, DPA is relatively easy to synthesize, making it readily available for research purposes. However, DPA has several limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on DPA. One potential direction is to further investigate the mechanism of action of DPA, particularly its role in inhibiting the synthesis of ergosterol and activating the caspase pathway. Additionally, further studies are needed to determine the potential toxicity of DPA and its effects on non-target organisms. Furthermore, DPA may have potential applications in other fields, such as agriculture and environmental science, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
DPA has been studied for its potential use in various scientific research applications, including its role as an antifungal agent, anti-inflammatory agent, and anticancer agent. Studies have shown that DPA has antifungal activity against various fungal strains, including Candida albicans. Additionally, DPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, DPA has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-2-8-22-13-6-7-18-15(20-13)23-9-12(21)19-14-10(16)4-3-5-11(14)17/h3-7H,2,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMGKXDUPAVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4366892.png)
![4-fluoro-N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4366903.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366907.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4366916.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366918.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366931.png)

![2-{1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366942.png)
![2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366947.png)
![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4366948.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4366975.png)
![ethyl [(4-propoxy-2-pyrimidinyl)thio]acetate](/img/structure/B4366977.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-propoxy-2-pyrimidinyl)thio]ethanone](/img/structure/B4366981.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366987.png)